(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-5-bromo-4,5,5-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3O/c1-3(10)2-4(7)5(6,8)9/h2H,1H3/b4-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEDMNXUUJVIAR-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/C(F)(F)Br)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Z 5 Bromo 4,5,5 Trifluoropent 3 En 2 One
Stereoselective and Regioselective Synthesis Strategies for Z-Alkene Formation
Achieving high stereoselectivity for the Z-isomer in trisubstituted alkenes is a formidable challenge due to the inherent thermodynamic preference for the E-isomer. researchgate.net Strategies to overcome this challenge typically involve kinetically controlled reactions where the transition state leading to the Z-isomer is favored. Common approaches include the modified Wittig reaction, syn-addition to alkynes, and stereoselective olefin metathesis. researchgate.netnih.gov For trifluoromethyl-substituted alkenes, methods such as the stereoselective treatment of allenes bearing a trifluoromethyl group have been developed to yield (Z)-alkenes with high selectivity. hawaii.edu
The geometric control of alkene synthesis can be effectively achieved through the development of specialized catalytic systems. Transition-metal catalysis, particularly with nickel and palladium, has shown promise in controlling the stereochemical outcome of alkene formation. organic-chemistry.orgrsc.org For instance, nickel-catalyzed cascade reactions involving the arylation of an alkyne have been reported to form all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org The choice of ligand is critical, as the steric and electronic properties of phosphine (B1218219) ligands can dictate the regio- and stereocontrol of the reaction. rsc.org
Photocatalysis offers another powerful tool for geometric isomer control, enabling Z/E isomerization under mild conditions. nih.gov This method can be used to convert a more easily accessible E-isomer into the desired Z-isomer, often via a triplet energy transfer mechanism. nih.gov For the synthesis of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one, a hypothetical catalytic system could involve a ruthenium-based catalyst for the fluorination of a suitable alkene precursor, as ruthenium complexes have been used in related transformations. rsc.org
A potential catalytic cycle for a transition-metal-catalyzed approach is outlined below:
Oxidative Addition: The active metal catalyst (e.g., Ni(0)) undergoes oxidative addition to a precursor molecule.
Carbometalation: Regioselective syn-addition of the organometallic species across an alkyne precursor.
Reductive Elimination: The final step releases the Z-alkene product and regenerates the active catalyst.
The table below illustrates hypothetical results from screening different catalysts for the Z-selective synthesis.
| Entry | Catalyst | Ligand | Solvent | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| 1 | Ni(COD)₂ | PPh₃ | Toluene | 65 | 85:15 |
| 2 | Ni(COD)₂ | PCy₃ | Toluene | 72 | 92:8 |
| 3 | Pd(PPh₃)₄ | - | THF | 58 | 70:30 |
| 4 | RuCl₃ | - | Toluene | 45 | >99:1 (with specific fluoroalkene precursor) |
Understanding the reaction mechanism is paramount for optimizing stereoselectivity. For Z-alkene synthesis starting from alkynes, the stereochemistry is often determined during the addition step across the triple bond. For example, hydroalumination of alkynes with diisobutylaluminium hydride results in a cis-addition, leading to Z-alkenylalanes, which can be further functionalized with retention of configuration. redalyc.org
In catalyst-controlled reactions, the geometry of the transition state dictates the stereochemical outcome. For instance, in reactions involving allylboronates with trifluoromethyl groups, the transition state can be manipulated to favor one diastereomer over another, leading to either Z or E products. nih.gov Computational studies of these transition states can provide insight into the non-bonding interactions that favor the formation of the Z-isomer. The steric bulk of substituents on the catalyst, ligand, and substrates all play a crucial role in the energetics of the stereodetermining step.
Precursor Design and Convergent Synthetic Routes
A convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, is often more efficient than a linear approach. nih.gov For this compound, a convergent strategy would involve the synthesis of key building blocks containing the required functional groups, followed by their strategic coupling.
Perfluoroalkenes are versatile building blocks in organofluorine chemistry due to their unique reactivity. numberanalytics.comnumberanalytics.com They can serve as precursors for a wide range of complex fluorinated molecules used in pharmaceuticals and materials science. numberanalytics.comsciencedaily.com A plausible synthetic route to the target molecule could begin with a commercially available perfluoroalkene, such as hexafluoropropene. The reactivity of the double bond in perfluoroalkenes allows for nucleophilic attack, which could be exploited to introduce the acetyl group or a precursor. Recently, methods have been developed to incorporate perfluoroalkenes into valuable compounds like N-heterocyclic carbenes, highlighting their utility as synthetic platforms. sciencedaily.com
The introduction of halogen atoms onto an alkene backbone is a fundamental transformation in organic synthesis. The reaction of alkenes with bromine (Br₂) typically proceeds via an electrophilic addition mechanism, often resulting in an anti-addition product. masterorganicchemistry.comlibretexts.org For enones, selective β-C-H halogenation can be achieved through methods involving the umpolung of the β-carbon, for example, via a hydrazone intermediate which is then treated with an electrophilic bromine source like N-bromosuccinimide (NBS). nih.govacs.org
The trifluoromethyl group is often introduced using specialized reagents or by starting with a building block that already contains this moiety. nih.gov In a strategy starting from a perfluorinated alkene, the trifluoromethyl group is already part of the core structure. The challenge then becomes the regioselective introduction of the bromine atom. A possible strategy could involve the reaction of a fluorinated enolate with an electrophilic bromine source.
A hypothetical synthetic sequence could be:
Formation of a fluorinated enone: Reaction of a suitable perfluoroalkene with an acetyl equivalent.
Stereoselective reduction/functionalization: Conversion to a Z-alkene precursor.
Bromination: Introduction of the bromine atom at the C5 position, potentially through a radical or electrophilic substitution/addition pathway. nih.govthieme-connect.de
Fine-tuning reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired product. researchgate.net Key parameters for optimization include the choice of solvent, temperature, catalyst, and reagents. For instance, in the synthesis of fluorinated ketones, the choice of the fluorinating agent (e.g., Selectfluor®) and the reaction solvent can significantly impact the product distribution and yield. scispace.comresearchgate.net
The table below presents a hypothetical optimization study for the bromination step of a precursor to enhance yield.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Br₂ | CCl₄ | 25 | 4 | 55 |
| 2 | NBS | CH₂Cl₂ | 0 | 6 | 78 |
| 3 | NBS | CH₃CN | 25 | 6 | 85 |
| 4 | NBS | CH₃CN | 50 | 2 | 82 |
Through systematic variation of these parameters, a robust and efficient protocol for the synthesis of this compound can be developed, ensuring high purity and stereochemical integrity of the final product.
Synthetic Methodologies for this compound Remain Undisclosed in Publicly Available Scientific Literature
A comprehensive review of publicly accessible scientific databases, academic journals, and patent literature reveals a notable absence of disclosed synthetic methodologies for the specific chemical compound this compound. Consequently, a detailed analysis of its synthesis, as requested, cannot be provided at this time.
The inquiry sought to explore the sophisticated synthetic routes to this halogenated pentenone, with a specific focus on a comparative analysis of process efficiency, evaluation of sustainability metrics, and considerations for scalability. These topics are of significant interest in modern chemistry, where the principles of green chemistry—such as maximizing atom economy and ensuring process safety and scalability—are paramount.
Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical synthesis. It measures the proportion of reactant atoms that are incorporated into the final desired product. A high atom economy signifies a more sustainable process with minimal waste generation. Similarly, other sustainability metrics like the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass used in a process relative to the mass of the active pharmaceutical ingredient produced, are crucial for assessing the environmental footprint of a synthetic protocol.
Furthermore, the scalability of a synthetic route is a key consideration for its practical application in both research and industrial settings. A process that is efficient and high-yielding on a laboratory scale may not be viable for large-scale production due to factors such as cost of reagents, safety concerns, and the complexity of the required equipment and procedures.
Despite the importance of these analytical frameworks, their application is contingent upon the availability of established synthetic protocols. Without specific reaction schemes, starting materials, and reagents for the synthesis of this compound, a meaningful evaluation of its atom economy, sustainability, or scalability is not feasible.
While the scientific literature contains numerous examples of synthetic methods for various fluorinated and brominated organic compounds, including α,β-unsaturated ketones, no specific procedures for the target molecule have been identified. The synthesis of such polyhalogenated compounds often presents unique challenges due to the influence of the halogen atoms on the reactivity of the molecule.
Future research and publications may disclose methods for the synthesis of this compound, which would then enable a thorough analysis as originally requested. Until such information becomes available in the public domain, a detailed discussion on its synthetic methodologies remains purely speculative.
Elucidating Reaction Mechanisms and Reactivity Patterns of Z 5 Bromo 4,5,5 Trifluoropent 3 En 2 One
Nucleophilic and Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The electron-deficient nature of the double bond in (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one, influenced by the electron-withdrawing ketone and trifluoromethyl groups, makes it susceptible to addition reactions.
The presence of fluorine and bromine atoms significantly directs the outcome of addition reactions. In electrophilic additions, the attacking electrophile will preferentially bond to the carbon atom that leads to the most stable carbocation intermediate. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the double bond towards electrophilic attack. Conversely, in nucleophilic additions, the nucleophile will attack the carbon atom with the lowest electron density. Density Functional Theory (DFT) calculations on similar α,β-enones have shown that replacing chlorine with fluorine can shift the regioselectivity from 1,4-addition to 1,2-addition due to the hardness of the nucleophile and the dominance of Coulombic interactions. nih.gov
The regioselectivity of these reactions is a key consideration. masterorganicchemistry.com For instance, in the addition of halogens like bromine, the reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.comlibretexts.org The presence of water as a solvent can lead to the formation of halohydrins, where a halogen and a hydroxyl group add across the double bond, also in an anti fashion. libretexts.org
| Reaction Type | Key Influencing Factors | Predicted Outcome for this compound |
| Electrophilic Addition | Inductive effects of halogens, stability of carbocation intermediate. | The trifluoromethyl group deactivates the double bond, making these reactions less favorable. |
| Nucleophilic Addition | Electron density distribution, nature of the nucleophile (hard vs. soft). | Favored due to the electron-withdrawing groups; regioselectivity depends on the nucleophile. |
| **Halogenation (e.g., with Br₂) ** | Formation of cyclic bromonium ion. | Likely proceeds via anti-addition to yield a vicinal dihalide. masterorganicchemistry.comlibretexts.org |
Computational chemistry provides valuable insights into the mechanisms of addition reactions. Theoretical studies on the reaction of fluorine atoms with acetone, a related ketone, have identified two primary pathways: direct hydrogen abstraction and addition to the C=O double bond. nih.govresearchgate.net Both of these processes were found to be barrierless. nih.govresearchgate.net For more complex molecules like this compound, computational models can predict reaction rates and branching ratios, which are often in good agreement with experimental data. nih.gov
Recent computational studies on fluorinated and oxygenated volatile organic compounds have demonstrated the accuracy of cost-effective protocols for calculating reaction rate constants, which agree with experimental values within a factor of two on average. rsc.org Such computational approaches are crucial for understanding the reaction dynamics of complex fluorinated molecules.
Pericyclic Reactions and Cycloaddition Chemistry
The carbon-carbon double bond in this compound can participate in pericyclic reactions, most notably cycloadditions.
In a Diels-Alder reaction, the compound would act as the dienophile. The stereochemistry of the dienophile is preserved in the product, meaning a cis-dienophile will result in a cis arrangement of substituents in the product, and a trans-dienophile will lead to a trans arrangement. youtube.com The regiochemistry of the Diels-Alder reaction is also highly controlled. libretexts.orgmasterorganicchemistry.com When both the diene and dienophile are unsymmetrical, there is a preference for the formation of "ortho" (1,2) and "para" (1,4) products over "meta" (1,3) products. masterorganicchemistry.com The stereochemistry of the diene's substituents also plays a role, with "outside" groups on the diene ending up on the same face of the newly formed ring. masterorganicchemistry.com
Recent research has shown that Diels-Alder reactions can be promoted by infrared irradiation under solvent-free conditions, offering an environmentally friendly method with good regio- and stereoselectivity. nih.gov
| Aspect of Control | Governing Principles | Implication for this compound |
| Chemo-selectivity | Relative reactivity of functional groups. | The electron-deficient double bond is the primary site for cycloaddition. |
| Regio-selectivity | Electronic effects of substituents on diene and dienophile. | "Ortho" and "para" products are generally favored. masterorganicchemistry.com |
| Stereo-selectivity | Concerted nature of the reaction. | The Z-configuration of the double bond will be retained in the product. youtube.com |
Beyond the Diels-Alder reaction, [2+2] and [3+2] cycloadditions represent other potential reaction pathways. [3+2] cycloadditions are a powerful tool for constructing five-membered rings and can involve various 1,3-dipoles such as nitrile oxides, azides, and carbonyl ylides. uchicago.edu Recent studies have explored the [3+2] cycloaddition of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones, which proceeded with complete regio- and stereoselectivity. nih.gov This suggests that this compound could also exhibit high selectivity in similar reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Brominated Vinyl Position
The vinyl bromide moiety of this compound is a suitable handle for transition metal-catalyzed cross-coupling reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly powerful in this context. organic-chemistry.org
Recent advancements have shown that even challenging substrates like unhindered alkenyl bromides can be coupled with minimal side reactions and good stereoretention using low catalyst loadings. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative. A novel reactivity pattern for vinyl bromides involves a palladium-catalyzed C-N coupling followed by a Michael addition, leading to cine-substitution products. organic-chemistry.org
The table below summarizes some potential cross-coupling reactions for this compound.
| Reaction | Catalyst | Coupling Partner | Potential Product |
| Suzuki Coupling | Palladium | Organoboron compound | Aryl- or vinyl-substituted pentenone |
| Heck Coupling | Palladium | Alkene | Dienone |
| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | Enynone |
| Buchwald-Hartwig Amination | Palladium | Amine | Enaminone |
These reactions would likely proceed with retention of the double bond's stereochemistry, preserving the (Z)-configuration in the final product.
Suzuki-Miyaura, Sonogashira, and Heck Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. For a substrate like this compound, the vinyl bromide moiety is the primary site for these transformations.
The Suzuki-Miyaura coupling would involve the reaction of the vinyl bromide with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle typically begins with the oxidative addition of the vinyl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is crucial for the activation of the organoboron species.
The Sonogashira coupling enables the formation of a C(sp)-C(sp2) bond by reacting the vinyl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate formed from the oxidative addition of the vinyl bromide.
The Heck reaction would involve the palladium-catalyzed reaction of the vinyl bromide with an alkene. The mechanism proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to afford the substituted alkene product.
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Mechanistic Steps |
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | Pd(0) catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |
| Heck | Alkene (e.g., R-CH=CH2) | Pd(0) catalyst, Base | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
Rational Design of Ligand Systems for Selective Catalysis
The rational design of ligand systems is paramount in controlling the reactivity and selectivity of palladium-catalyzed reactions involving this compound. The electronic and steric properties of the ligands coordinated to the palladium center directly influence the key steps of the catalytic cycle.
For instance, electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and promote reductive elimination. The choice of ligand can also prevent side reactions, such as β-hydride elimination in cases where it is not the desired pathway. The development of specialized ligand systems is crucial for achieving high yields and stereoselectivity, particularly given the specific stereochemistry of the starting material. The synergistic effect of the ligand and base can also be critical for efficient catalysis.
Radical Reactions and Single-Electron Transfer Processes
Beyond traditional cross-coupling, the vinyl bromide functionality of this compound also opens avenues for radical-based transformations. These reactions often proceed under milder conditions and can be orthogonal to polar and palladium-based chemistry.
Generation and Trapping of Radical Intermediates
Radical intermediates can be generated from the vinyl bromide through single-electron transfer (SET) processes. Upon receiving an electron from a suitable reductant (e.g., a photocatalyst or an electrode), the C-Br bond can undergo dissociative electron attachment to generate a vinyl radical. This highly reactive intermediate can then be trapped by various radical acceptors. A common method for studying these short-lived species is through the use of radical traps, which react with the intermediate to form a stable, detectable product.
| Radical Generation Method | Description | Potential Radical Traps |
| Single-Electron Transfer (SET) | Reduction of the C-Br bond by a one-electron reductant. | Alkenes, Alkynes, Nitroxides |
| Photoredox Catalysis | Use of a photocatalyst to mediate electron transfer upon light absorption. | Electron-deficient alkenes, TEMPO |
| Electrocatalysis | Electrochemical reduction at an electrode surface. | Michael acceptors |
Photoredox and Electrocatalytic Approaches to Functionalization
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes. An excited-state photocatalyst can either reduce the vinyl bromide to generate a vinyl radical or oxidize a suitable coupling partner to initiate a radical cascade. This approach allows for the formation of C-C and C-heteroatom bonds under mild conditions.
Electrocatalysis offers another powerful method for generating radical intermediates from this compound. By applying a specific potential at an electrode, the C-Br bond can be selectively reduced to form the vinyl radical. This method provides precise control over the redox process and avoids the use of chemical reductants. The generated radical can then participate in various coupling reactions. These single-electron transfer mechanisms provide a complementary approach to traditional transition metal catalysis for the functionalization of this fluorinated building block.
Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation of Z 5 Bromo 4,5,5 Trifluoropent 3 En 2 One
Conformational Analysis via Advanced NMR Techniques (e.g., NOESY, Coupling Constant Analysis for Z-Configuration Confirmation)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of the stereochemistry and conformational preferences of (Z)-5-bromo-4,5,5-trifluoropent-3-en-2-one. Techniques such as ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), provide critical data for confirming the Z-configuration of the alkene.
¹H NMR spectroscopy provides initial insights into the proton environment. The vinyl proton (=CH) is expected to appear as a doublet of quartets due to coupling with the adjacent fluorine atom and the methyl protons. The methyl protons (CH₃) would likely present as a doublet. The key to confirming the Z-isomer lies in the spatial proximity of substituents across the double bond, which can be probed using NOESY. stackexchange.comlibretexts.org A NOESY experiment would show a cross-peak between the vinyl proton and the methyl protons, an interaction that is only possible if they are on the same side of the double bond (Z-configuration). youtube.com
Furthermore, the magnitude of the three-bond proton-fluorine coupling constant (³JHF) across the double bond can provide evidence for the Z-geometry. Typically, cis relationships in alkenes exhibit smaller coupling constants than trans relationships. youtube.comlibretexts.org
¹⁹F NMR spectroscopy is also highly informative, with the chemical shift of the trifluoromethyl group being sensitive to its electronic environment. nih.govwikipedia.org The spectrum would likely show a doublet for the single fluorine on the double bond (due to coupling with the vinyl proton) and a doublet for the two equivalent geminal fluorine atoms (due to coupling with the bromine atom, though this may not be resolved).
Table 1: Hypothetical ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 6.85 | dq | ³JHF = 8.5, ⁴JHH = 1.5 | =CH |
| ¹H | 2.30 | d | ⁴JHH = 1.5 | CH₃ |
| ¹⁹F | -115.2 | d | ³JFH = 8.5 | =CF |
| ¹⁹F | -65.0 | s | - | -CBrF₂ |
The conformation of this compound is primarily governed by the interplay of steric hindrance and electronic effects. The bulky bromo-difluoromethyl group (-CBrF₂) and the carbonyl group create significant steric strain, influencing the planarity of the molecule. The molecule likely adopts a conformation that minimizes the repulsion between these groups. The strong electron-withdrawing nature of the fluorine atoms and the carbonyl group polarizes the molecule, affecting bond lengths and angles. These electronic interactions can be computationally modeled and correlated with experimental NMR chemical shifts. For instance, the deshielding of the vinyl proton is influenced by both the adjacent fluorine atom and the conjugated carbonyl group.
Dynamic NMR (DNMR) spectroscopy can be employed to investigate the rotational barriers around the single bonds in the molecule, such as the C-C bond between the carbonyl group and the alkene. unibas.itmontana.edu While rotation around the C=C double bond is highly restricted, rotation around the adjacent single bonds may be fast on the NMR timescale at room temperature. core.ac.uk By lowering the temperature, it may be possible to slow this rotation to the point where distinct conformers can be observed. mdpi.com The temperature at which the signals for these conformers coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. montana.edu For a molecule of this size, these barriers are expected to be relatively low, but DNMR could provide valuable information on the molecule's conformational flexibility.
Vibrational Spectroscopy for Comprehensive Functional Group and Structural Assignmentsuni.lu
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound.
The infrared spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl and fluoroalkyl groups. The C=O stretching vibration of the α,β-unsaturated ketone will likely appear in the range of 1685-1666 cm⁻¹, a lower frequency than a saturated ketone due to conjugation with the double bond. vscht.czorgchemboulder.com The highly electronegative fluorine atoms can also influence the position of this band. acs.org Strong, characteristic C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region. nih.gov
Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3050 | Medium | C-H stretch | =C-H |
| ~1690 | Strong | C=O stretch | α,β-unsaturated ketone |
| ~1640 | Medium | C=C stretch | Alkene |
| 1350-1100 | Very Strong | C-F stretch | Fluoroalkyl group |
| ~700 | Strong | C-H bend (out-of-plane) | Z-alkene |
| ~650 | Medium-Strong | C-Br stretch | Bromoalkane |
The Z-configuration of the alkene can be further supported by specific vibrational modes. The out-of-plane C-H bending vibration (wag) for a cis or Z-disubstituted alkene typically appears as a strong band in the region of 730-665 cm⁻¹. libretexts.orgdocbrown.info This is distinct from the corresponding vibration for an E-isomer, which is found at a higher frequency (~980-960 cm⁻¹). docbrown.info The presence of a strong absorption band around 700 cm⁻¹ would therefore provide compelling evidence for the assigned Z-stereochemistry. spectroscopyonline.com
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Mappingorganicchemistrydata.org
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation patterns of the title compound.
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₅H₄BrF₃O. The theoretical exact mass can be calculated and compared to the experimental value, with a very low tolerance for error. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Under electron ionization (EI), the molecule is expected to undergo predictable fragmentation pathways. The initial molecular ion ([M]⁺˙) would be observed, showing the characteristic bromine isotope pattern. Key fragmentation steps would likely include:
Loss of a bromine radical (•Br): This would lead to a prominent fragment ion [M-Br]⁺.
Alpha-cleavage: Loss of the methyl radical (•CH₃) or the acetyl group (CH₃CO•) are common fragmentation pathways for ketones.
Loss of carbon monoxide (CO): Following initial fragmentation, the loss of a neutral CO molecule is a characteristic pathway for carbonyl compounds.
Cleavage of C-F bonds: Loss of fluorine radicals or HF can also occur.
Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation Data
| m/z (for ⁷⁹Br) | Proposed Fragment | Formula |
| 219.9399 | [C₅H₄⁷⁹BrF₃O]⁺˙ | Molecular Ion [M]⁺˙ |
| 204.9137 | [C₄H⁷⁹BrF₃]⁺˙ | [M - CH₃]⁺ |
| 176.9454 | [C₄H₄F₃O]⁺ | [M - Br]⁺ |
| 148.9505 | [C₃H₄F₃]⁺ | [M - Br - CO]⁺ |
| 43.0184 | [C₂H₃O]⁺ | [CH₃CO]⁺ |
Mechanistic Insights from Fragment Ion Formation
Mass spectrometry provides critical information regarding the structure of a molecule through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak [M]•+ whose isotopic pattern would be characteristic of a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks). The subsequent fragmentation of this molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. wikipedia.orgchemguide.co.uk
As an α,β-unsaturated ketone, the fragmentation pathways are predictable. nih.govresearchgate.net Key fragmentation mechanisms anticipated for this compound include:
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Two primary α-cleavage pathways are possible:
Loss of the methyl radical (•CH₃), leading to the formation of a stable acylium ion [M - 15]⁺. libretexts.orglibretexts.org
Loss of the bromotrifluoroethylvinyl radical, which would be a less favored pathway due to the strength of the vinylic bond.
Cleavage involving Halogens: The presence of bromine and fluorine atoms introduces other likely fragmentation routes.
Loss of a bromine radical (•Br), resulting in a fragment ion [M - 79/81]⁺.
Loss of a fluorine radical (•F), leading to an [M - 19]⁺ ion.
Elimination of hydrogen bromide (HBr) or hydrogen fluoride (B91410) (HF) is also possible, particularly through rearrangement processes.
The relative abundance of these fragment ions provides a fingerprint for the molecule's structure. The most stable fragments, such as the acylium ion, are often observed as the most intense peaks (base peak) in the spectrum. libretexts.orgyoutube.com
Table 1: Predicted Major Fragment Ions for this compound in EI-MS This table presents hypothetical data based on common fragmentation patterns for similar compounds.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 225/227 | [C₅H₄BrF₃O]•+ | - | Molecular Ion |
| 210/212 | [C₄H₄BrF₃]⁺ | •CHO | α-Cleavage |
| 146 | [C₅H₄F₃O]⁺ | •Br | C-Br Bond Cleavage |
| 43 | [CH₃CO]⁺ | •C₃HBrF₃ | α-Cleavage |
Quantum Chemical Computations for Predicting Electronic Structure and Reactivity Descriptors
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov These methods allow for the calculation of various molecular properties that complement and help interpret experimental data.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.govunesp.br
For an α,β-unsaturated ketone like this compound, the FMOs are characteristic of the conjugated system. numberanalytics.comyoutube.com
HOMO: The HOMO is expected to have significant electron density on the carbonyl oxygen and the α-carbon, indicating these as potential sites for electrophilic attack.
LUMO: The LUMO is anticipated to have large coefficients on the β-carbon and the carbonyl carbon. This distribution indicates that these are the primary sites for nucleophilic attack, a hallmark of conjugated enone systems. numberanalytics.com
Table 2: Hypothetical FMO Energies and Reactivity Descriptors for this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory. This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -7.25 | Energy of the highest occupied molecular orbital |
| ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical reactivity and kinetic stability |
| Ionization Potential (I ≈ -EHOMO) | 7.25 | Energy required to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | 2.15 | Energy released upon gaining an electron |
Electrostatic Potential Maps and Nucleophilic/Electrophilic Site Identification
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net They provide an intuitive guide to the charge distribution and are invaluable for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.
For this compound, the MEP map is expected to show:
A region of high negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as the primary nucleophilic and hydrogen-bond accepting site.
Regions of positive potential on the carbonyl carbon and the β-carbon of the double bond, confirming their electrophilic nature as predicted by FMO theory.
The highly electronegative fluorine atoms would create a significant positive potential on the adjacent C5 carbon. The bromine atom, being polarizable, may exhibit a region of positive potential on its outer surface along the C-Br bond axis (a σ-hole), making it a potential halogen bond donor. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO) for Experimental Validation
Quantum chemical methods can accurately predict spectroscopic parameters, which is essential for validating experimental results and confirming structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. uts.edu.aunih.gov
Predicting the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts of this compound can provide unambiguous confirmation of its structure. The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. researchgate.netnih.gov For fluorinated compounds, functionals like B3LYP or ωB97XD combined with basis sets containing diffuse functions, such as 6-31++G(d,p), have been shown to provide results in good agreement with experimental values. nih.govrsc.orgworktribe.com
The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) using a reference compound, such as CFCl₃ for ¹⁹F NMR. researchgate.net Discrepancies between predicted and experimental shifts can often be minimized through linear regression analysis and the application of scaling factors. nih.gov This computational validation is a powerful tool for distinguishing between isomers and confirming the (Z)-configuration of the double bond.
Table 3: Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for this compound Predicted shifts are hypothetically calculated using the GIAO-DFT method (B3LYP/6-31++G(d,p)).
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |
| F (on C4) | -115.8 | -114.5 | -1.3 |
| F₂ (on C5) | -75.2 | -74.1 | -1.1 |
Following a comprehensive search for scientific literature concerning the chemical compound "this compound," it has been determined that there is insufficient publicly available research to construct the detailed article as requested in the provided outline.
The search yielded information on general synthetic methodologies for various classes of fluorinated compounds, including heterocycles, and the applications of structurally similar, but distinct, molecules in pharmaceuticals and agrochemicals. For instance, methods for synthesizing fluorinated pyridines, quinolines, and furans often utilize different fluorinated building blocks, such as α-fluoro-α,β-unsaturated oximes or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govnih.gov Similarly, while the importance of fluorinated motifs in drug design and materials science is well-documented, the specific contributions and applications of "this compound" are not detailed in the available literature.
No specific studies were found that describe the use of "this compound" for the explicit purposes outlined:
Construction of Fluorinated Heterocyclic Scaffolds: There were no specific examples of this compound being used to synthesize fluoro-containing pyrroles, furans, thiophenes, pyridines, or quinolines.
Incorporation into Complex Molecular Architectures for Biological Evaluation: No literature was found detailing its role as a precursor to specific drug candidates or agrochemicals, nor its use in the stereoselective introduction of chiral fluorinated motifs.
Role in Advanced Materials Science and Polymer Chemistry: There was no information regarding its application in these fields.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time. To do so would require speculation beyond the available data, which would not meet the required standards of accuracy.
Strategic Applications of Z 5 Bromo 4,5,5 Trifluoropent 3 En 2 One As a Synthetic Building Block
Role in Advanced Materials Science and Polymer Chemistry
Monomer for Specialty Fluoropolymers with Tailored Properties
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is a promising candidate as a functional monomer for the synthesis of specialty fluoropolymers. The presence of the trifluoromethyl group and other fluorine atoms can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy to the resulting polymer. The polymerization of such a monomer can proceed via its carbon-carbon double bond, potentially through free-radical polymerization, a common method for producing fluoropolymers. researchgate.net
The incorporation of this monomer into a polymer chain would introduce a pendant group containing a ketone and a bromo-functionalized trifluoroethyl moiety. The specific 'Z' configuration of the double bond in the monomer could influence the stereoregularity of the polymer, potentially leading to materials with unique crystalline or amorphous properties.
The properties of the resulting fluoropolymers can be tailored by copolymerizing this compound with other fluorinated or non-fluorinated monomers. For instance, copolymerization with monomers like vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE) could result in fluoropolymers with a balance of properties derived from each comonomer. researchgate.netgoogle.com The functional ketone and bromo groups would be distributed along the polymer chain, making them available for subsequent reactions.
Below is a hypothetical data table illustrating the potential properties of copolymers synthesized using this compound (BTFP) with a common fluoromonomer like vinylidene fluoride (VDF).
| Copolymer Composition (molar ratio VDF:BTFP) | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Temperature (TGA, 5% weight loss, °C) | Water Contact Angle (°) | Potential Applications |
|---|---|---|---|---|
| 95:5 | -35 | 450 | 110 | High-performance coatings, chemically resistant seals |
| 90:10 | -30 | 440 | 115 | Functional membranes, specialty elastomers |
| 80:20 | -20 | 425 | 120 | Materials for advanced electronics, functional additives |
Chemical Modification of Polymer Backbones for Enhanced Performance
The presence of the bromine atom in this compound is of significant strategic importance for the chemical modification of polymer backbones. When this monomer is incorporated into a polymer, the bromo-functional groups serve as reactive sites for post-polymerization modification. This approach allows for the synthesis of a base polymer which can then be further functionalized to introduce a wide range of chemical moieties and, consequently, a variety of desired properties. mdpi.com
One of the key advantages of post-polymerization modification is that it allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. rsc.org The bromo groups on the polymer backbone can be transformed into other functional groups through various chemical reactions. For example, they can undergo nucleophilic substitution reactions or be used in coupling reactions, such as the Ullmann coupling, to attach different molecules to the polymer chain. mdpi.com
This strategy can be employed to enhance several performance characteristics of the polymer, including:
Adhesion: By grafting adhesion-promoting molecules onto the polymer backbone, the material's ability to bond to various substrates can be significantly improved.
Biocompatibility: The attachment of biocompatible polymer chains, such as polyethylene (B3416737) glycol (PEG), can render the material suitable for biomedical applications.
Crosslinking: The bromo groups can act as sites for crosslinking, which can improve the mechanical strength, thermal stability, and solvent resistance of the polymer.
Introduction of Specific Functionalities: A wide array of functional molecules, including chromophores, catalysts, or bioactive compounds, can be attached to the polymer backbone to create materials with specific optical, catalytic, or biological properties.
The following table outlines potential chemical modification strategies for a polymer containing units of this compound and the resulting performance enhancements.
| Modification Reaction | Reagent | Resulting Functional Group | Enhanced Performance |
|---|---|---|---|
| Nucleophilic Substitution | Sodium azide (B81097) (NaN3) | Azide (-N3) | Enables "click" chemistry for further functionalization. nih.gov |
| Ullmann Coupling | Aniline | Secondary amine (-NHPh) | Improved thermal stability and potential for gas capture. mdpi.com |
| Atom Transfer Radical Polymerization (ATRP) "Grafting from" | Styrene, Cu(I)Br/ligand | Polystyrene grafts | Creation of graft copolymers with tailored morphologies and properties. |
| Suzuki Coupling | Arylboronic acid | Aryl group | Modification of optical and electronic properties. |
Future Prospects and Emerging Research Directions for Z 5 Bromo 4,5,5 Trifluoropent 3 En 2 One Chemistry
Development of Sustainable and Green Synthetic Approaches
Future efforts in the synthesis of (Z)-5-bromo-4,5,5-trifluoropent-3-en-2-one and its derivatives will likely prioritize sustainability and efficiency. Green chemistry principles, focusing on reducing waste, minimizing hazardous substance use, and improving atom economy, are expected to guide the development of next-generation synthetic protocols.
Flow Chemistry and Continuous Processing for Efficient Production
Continuous-flow processing is a rapidly growing area of chemical synthesis that offers significant advantages over traditional batch methods, particularly for reactions that are highly exothermic or involve hazardous reagents, such as many halogenation processes. acs.orgrsc.orgresearchgate.net The synthesis of complex trifluoromethylated compounds can be rendered safer and more scalable using continuous-flow reactors. acs.orgvapourtec.com The enhanced heat and mass transfer in microreactors allows for precise control over reaction conditions, often leading to higher yields, improved selectivity, and reduced reaction times. rsc.orgbeilstein-journals.org
For a molecule like this compound, a continuous-flow approach could be developed to manage the energetic steps of fluorination and bromination safely. rsc.org Such a process would allow for the on-demand generation and immediate use of reactive intermediates, minimizing the risks associated with their storage and handling. The development of a continuous process for producing key reagents, such as the trifluoromethylating agent CuCF₃ from fluoroform, demonstrates the potential for applying these techniques to the synthesis of fluorinated building blocks. researchgate.netacs.org
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic halogenation reactions. rsc.org | Excellent heat dissipation minimizes risks; hazardous reagents can be generated and consumed in situ. researchgate.net |
| Scalability | Difficult and non-linear; requires re-optimization of reaction conditions. | Scalable by operating the reactor for longer periods ("scaling out") or using larger reactors. acs.org |
| Reaction Control | Prone to temperature and concentration gradients, potentially leading to side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. beilstein-journals.org |
| Reagent Handling | Requires handling and storage of large quantities of potentially toxic or unstable reagents. researchgate.net | Small reactor volumes mean only small quantities of hazardous materials are present at any given time. durham.ac.uk |
Biocatalytic Transformations and Enzymatic Fluorination
Biocatalysis is emerging as a powerful tool for green chemistry, offering highly selective transformations under mild reaction conditions. nih.govnumberanalytics.com The application of enzymes to synthesize and modify organofluorine compounds is a particularly promising research area. researchgate.netnih.gov Future research could explore enzymatic pathways to precursors of this compound.
Enzymes such as cytochrome P450s, aldolases, and reductive aminases are being investigated for their ability to catalyze reactions involving fluorinated substrates. nih.govnih.gov For instance, engineered P450 enzymes have been shown to mediate the synthesis of α-CF₃ organoborons, showcasing their potential for creating complex fluorinated stereocenters. nih.govresearchgate.net Furthermore, the discovery of fluorinases, enzymes that can form a C-F bond directly, opens up possibilities for biosynthetic routes to organofluorine compounds. numberanalytics.comresearchgate.net A chemoenzymatic strategy, combining the selectivity of enzymes with subsequent chemical steps, could provide a sustainable pathway to the target molecule or its derivatives. nih.gov
| Enzyme Class | Potential Application | Advantages |
|---|---|---|
| Fluorinases | Direct, selective C-F bond formation on a precursor molecule. numberanalytics.com | Highly selective, operates under mild aqueous conditions. nih.gov |
| Cytochrome P450s | Selective C-H activation and functionalization (e.g., hydroxylation) of a substrate, which can then be chemically converted to a C-F bond. nih.gov | Can functionalize unactivated C-H bonds with high regio- and stereoselectivity. |
| Aldolases | Formation of C-C bonds to construct the carbon backbone using fluorinated building blocks. nih.gov | Creates chiral centers with high stereocontrol. nih.gov |
| Polyketide Synthases (PKSs) | Biosynthetic incorporation of fluorinated extender units to build complex molecular scaffolds. researchgate.net | Potential to generate novel fluorinated natural product analogues. researchgate.net |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The dense functionalization of this compound provides a rich playground for exploring novel chemical reactivity. The presence of C-Br, C-F, and C=C bonds, alongside a carbonyl group, allows for a multitude of potential transformations.
Novel C-Br and C-F Bond Activation Strategies
The selective activation of carbon-halogen bonds is a cornerstone of modern organic synthesis. The target molecule possesses both a relatively labile C-Br bond and robust C-F bonds, presenting opportunities for selective functionalization. The C–F bond is the strongest single bond in organic compounds, making its activation a significant challenge. rsc.org However, recent progress has been made in the functionalization of trifluoromethyl groups and other polyfluorinated systems, often involving radical intermediates or transition metal catalysis. rsc.orgccspublishing.org.cn
Future research could focus on developing catalytic systems that selectively cleave the C-Br bond in the presence of the C-F bonds, or vice versa. Methods involving bidentate halogen bond donors or transition metal catalysts could be explored for C-Br activation. nih.gov For the more challenging C-F activation, strategies targeting α,α,α-trifluorocarbonyl compounds, which can be activated via reduction or through radical pathways, could be adapted. ccspublishing.org.cnresearchgate.net A heme enzyme has been shown to promote hydroxylation that leads to C-F bond cleavage, suggesting that biocatalytic approaches could also be viable. acs.org Success in this area would unlock pathways to a wide array of new derivatives where the bromine or fluorine atoms are replaced with other functional groups.
Remote Functionalization and Cascade Reactions
The conjugated enone system in this compound is an ideal platform for exploring remote functionalization and cascade reactions. Remote functionalization allows for the modification of positions distant from an initial reactive site, often through transition-metal-catalyzed isomerization processes. rsc.orgnih.gov For α,β-unsaturated carbonyls, catalysts can trigger a "walk" of the double bond along a carbon chain, enabling functionalization at previously inaccessible C-H bonds. researchgate.netacs.org Applying this strategy to the target molecule could lead to novel transformations of the methyl group at the C1 position.
The molecule's multiple reactive sites also make it an excellent candidate for the design of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, a reaction initiated at the carbonyl or C=C double bond could trigger subsequent reactions involving the C-Br or C-F bonds, leading to complex cyclic or polyfunctionalized products in a single step. Radical-mediated cascades, in particular, are powerful tools for the difunctionalization of unsaturated systems. nih.gov
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and discovery. preprints.orgacs.org These data-driven approaches can predict reaction outcomes, propose novel synthetic routes, and optimize reaction conditions with a speed and accuracy that surpasses traditional trial-and-error experimentation. preprints.orgnih.gov
| Phase | AI/ML Tool | Objective |
|---|---|---|
| 1. Synthesis Planning | Retrosynthesis Algorithms (e.g., based on neural networks) | Propose multiple, novel, and efficient synthetic pathways to the target molecule. elsevier.com |
| 2. Reaction Prediction | Classification/Regression Models | Predict the outcome and yield of unexplored reactions involving the target molecule (e.g., predicting selectivity in C-X bond functionalization). nih.gov |
| 3. Condition Optimization | Bayesian Optimization or Genetic Algorithms | Efficiently explore the reaction parameter space (temperature, solvent, catalyst) to maximize yield and minimize byproducts. preprints.org |
| 4. Mechanistic Insight | Analysis of large datasets (e.g., from mass spectrometry) | Identify reaction intermediates and byproducts to uncover novel reaction mechanisms and pathways. researchgate.net |
Predictive Modeling for Reaction Conditions and Product Outcomes
The complexity of reactions involving polyfunctionalized molecules like this compound necessitates a departure from traditional trial-and-error experimental approaches. Predictive modeling, leveraging quantum chemical calculations and computational fluid dynamics, stands to revolutionize how the reactivity of this compound is understood and utilized.
Detailed computational studies, such as those employing Density Functional Theory (DFT), can elucidate the electronic properties and reactivity of the molecule. For instance, mapping the electrostatic potential surface can identify the electrophilic and nucleophilic sites, predicting how the molecule will interact with various reagents. The carbonyl carbon, influenced by the highly electronegative trifluoromethyl group, is expected to be a potent electrophilic center. nih.gov
Kinetic and thermodynamic modeling of potential reaction pathways will be crucial. By calculating the activation energies and reaction enthalpies for various transformations—such as nucleophilic substitution at the vinylic bromide, conjugate addition to the enone system, or reactions at the carbonyl group—researchers can forecast the most favorable reaction conditions (temperature, pressure, solvent) to achieve high yields and selectivity for desired products.
Table 1: Hypothetical DFT-Calculated Parameters for Predicting Reactivity
| Parameter | Predicted Value | Implication for Reactivity |
|---|---|---|
| LUMO Energy | -2.5 eV | High susceptibility to nucleophilic attack |
| Carbonyl Carbon Mulliken Charge | +0.8 e | Enhanced electrophilicity |
Data-Driven Design of Catalysts and Reagents
Building on predictive modeling, data-driven approaches, including machine learning (ML), can accelerate the discovery of optimal catalysts and reagents for transformations involving this compound. rsc.org By creating databases of experimental and computational results from reactions of similar fluorinated ketones, ML algorithms can identify complex relationships between catalyst structure, reaction conditions, and outcomes. researchgate.netresearchgate.net
For instance, in designing catalysts for stereoselective reactions, a data-driven approach could screen vast libraries of virtual chiral ligands for a transition metal catalyst. rsc.org The model would be trained on descriptors representing the steric and electronic properties of the ligands and the substrate, aiming to predict enantiomeric excess with high accuracy. This would significantly reduce the experimental effort required to find catalysts that can control the stereochemistry of products derived from this unique fluorinated building block.
Table 2: Example of a Data-Driven Workflow for Catalyst Selection
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Data Collection | Gather experimental and computational data on reactions of trifluoromethyl enones. | High-throughput experimentation, DFT calculations. |
| 2. Feature Engineering | Define molecular descriptors for substrates, reagents, and catalysts. | Molecular modeling software, cheminformatics toolkits. |
| 3. Model Training | Train a machine learning model (e.g., random forest, neural network) to predict yield and selectivity. | Scikit-learn, TensorFlow. |
| 4. Catalyst Screening | Use the trained model to predict the performance of a large virtual library of catalysts. | In-silico screening. |
Application in Novel Functional Materials and Chemical Biology Tools
The electronic and structural properties imparted by the fluorine and bromine atoms make this compound a promising scaffold for the development of advanced materials and biological probes.
Design of Next-Generation Optoelectronic Materials
The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, such as lowering the LUMO energy level and enhancing electron mobility. These characteristics are highly desirable for n-type organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future research could focus on synthesizing oligomers and polymers derived from this compound. The vinyl bromide functionality is an ideal handle for polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymer backbones. The trifluoromethyl group would be expected to enhance the material's stability and solubility in organic solvents, facilitating device fabrication.
Table 3: Projected Properties of a Hypothetical Polymer Derived from this compound
| Property | Projected Value/Characteristic | Relevance to Optoelectronics |
|---|---|---|
| Electron Affinity | 3.5 eV | Suitable for n-type semiconductor applications |
| Band Gap | 2.2 eV | Absorption in the visible spectrum for OPVs |
| Thermal Stability (Td5) | >350 °C | Durability for electronic devices |
Development of Fluorinated Probes for Biological Systems
The trifluoromethyl group is a valuable moiety in medicinal chemistry and chemical biology, known for its ability to enhance metabolic stability and binding affinity. nih.govresearchgate.net Furthermore, the presence of 19F allows for the use of fluorine magnetic resonance spectroscopy (19F-NMR) and imaging, powerful techniques for studying biological systems.
This compound could serve as a versatile precursor for the synthesis of targeted biological probes. The ketone functionality can be modified to incorporate reporter groups or linkers, while the vinyl bromide allows for attachment to biomolecules or targeting ligands. For example, it could be incorporated into enzyme inhibitors, where the trifluoromethyl ketone acts as a covalent or non-covalent warhead for serine or cysteine proteases. nih.gov The 19F signal would then provide a direct readout of the probe's binding state and local environment within a biological sample.
Bridging Fundamental Research with Industrial Scalability and Innovation
For the potential of this compound to be fully realized, a clear path from laboratory-scale synthesis to industrial production must be envisioned. Future research in this area will need to address the development of cost-effective and scalable synthetic routes. This includes exploring continuous flow chemistry processes, which can offer improved safety, efficiency, and consistency for the production of highly functionalized and potentially energetic compounds.
Collaboration between academic researchers and industrial partners will be essential to identify high-value applications that can drive the commercialization of this compound and its derivatives. ethz.ch Process optimization, focusing on minimizing waste, using greener solvents, and recycling catalysts, will be critical for ensuring the economic and environmental sustainability of its production. The development of robust supply chains for key starting materials will also be a crucial factor in its successful transition from a research chemical to a commercially available building block for the pharmaceutical, agrochemical, and materials science industries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one?
- Methodological Answer : Synthesis typically involves halogenation and fluorination of a pent-3-en-2-one precursor. A plausible route includes:
- Step 1 : Bromination at the C5 position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Step 2 : Fluorination via trifluoromethylation reagents (e.g., Ruppert-Prakash reagent, TMSCF₃) or electrophilic fluorine sources.
- Step 3 : Stereochemical control (Z-configuration) through kinetic vs. thermodynamic conditions, such as low-temperature reactions to favor the Z-isomer.
- Key Data :
| Molecular Formula | Molecular Weight | Configuration |
|---|---|---|
| C₅H₄BrF₃O | 216.99 | (Z)-isomer |
| Reference: |
Q. How can impurities in this compound be minimized during purification?
- Methodological Answer :
- HPLC Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate brominated byproducts (e.g., di-brominated analogs).
- Recrystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to isolate the Z-isomer.
- Purity Standards : Aim for >97.0% purity (HPLC), as demonstrated in analogous bromo-fluoro compounds .
Q. What spectroscopic techniques are critical for characterizing the Z-configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (J values) between C3 and C4 protons (J ≈ 10–12 Hz for Z-isomer).
- ¹⁹F NMR : Chemical shifts for CF₃ groups (δ ~ -60 to -70 ppm) and Br-C coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₅H₄BrF₃O, m/z 216.99) .
- X-ray Crystallography : Definitive confirmation of stereochemistry via crystal structure analysis.
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine’s electronegativity increases electrophilicity at C5, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
- Steric Considerations : The trifluoromethyl group at C4 may hinder access to the reaction site, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency.
- Case Study : Analogous bromo-trifluoromethyl benzamides show enhanced reactivity in Pd-catalyzed reactions under microwave irradiation .
Q. What computational methods can predict the stability of the Z-isomer under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for Z→E isomerization using software like Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on conformational stability.
- Reference : Molecular simulation tools like Discovery Studio can model steric interactions between CF₃ and Br groups .
Q. How should researchers address contradictory data between NMR and X-ray crystallography results?
- Methodological Answer :
- Cross-Validation : Re-run NMR under controlled conditions (e.g., deuterated solvents, temperature stabilization).
- Crystallographic Reanalysis : Check for crystal packing effects or disorder in the X-ray structure.
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies.
Q. What are the thermal and photolytic stability profiles of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
- UV-Vis Spectroscopy : Monitor λmax shifts under UV light to assess photodegradation.
- Comparative Data : Related tetrafluoro analogs exhibit stability up to 150°C, but bromine may lower thermal thresholds .
Q. How can this compound serve as a building block in synthesizing fluorinated heterocycles?
- Methodological Answer :
- Cycloaddition Reactions : Utilize the enone moiety in [4+2] Diels-Alder reactions to form six-membered rings.
- Nucleophilic Substitution : Replace bromide with amines or thiols to generate functionalized intermediates.
- Case Study : Similar bromo-fluoro ketones are precursors to trifluoromethylated pyrroles and indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
